5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine
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Overview
Description
5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine is a heterocyclic compound that belongs to the imidazole and oxazine family. This compound is characterized by its unique structure, which includes an imidazole ring fused with an oxazine ring. The presence of both nitrogen and oxygen atoms in the ring system imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate imidazole and oxazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms.
Oxazine: A six-membered ring containing one oxygen and one nitrogen atom.
Uniqueness
5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine is unique due to its fused ring structure, which combines the properties of both imidazole and oxazine. This unique structure imparts distinct chemical and biological properties that are not observed in the individual imidazole or oxazine compounds .
Properties
CAS No. |
84802-87-9 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine |
InChI |
InChI=1S/C8H12N2O2/c1-2-11-8-10-6-9-5-7(10)3-4-12-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
CEEMGMGWCIICKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1N2C=NC=C2CCO1 |
Origin of Product |
United States |
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